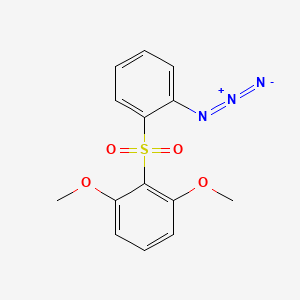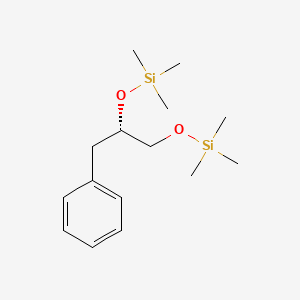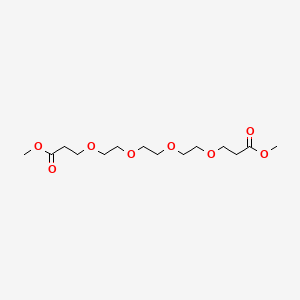
Dimethyl 4,7,10,13-tetraoxahexadecane-1,16-dioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4,7,10,13-tetraoxahexadecane-1,16-dioate is a chemical compound with the molecular formula C14H26O8 It is characterized by its unique structure, which includes multiple ether linkages and ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,7,10,13-tetraoxahexadecane-1,16-dioate typically involves the esterification of a suitable diacid with methanol. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.
化学反応の分析
Types of Reactions
Dimethyl 4,7,10,13-tetraoxahexadecane-1,16-dioate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diacid and methanol.
Oxidation: The compound can be oxidized to form more oxidized derivatives, depending on the reagents and conditions used.
Substitution: The ether linkages can participate in substitution reactions, particularly under nucleophilic conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic media.
Substitution: Nucleophiles such as alkoxides or thiolates can be used to substitute the ether linkages under appropriate conditions.
Major Products Formed
Hydrolysis: Yields the corresponding diacid and methanol.
Oxidation: Produces oxidized derivatives, which may include carboxylic acids or aldehydes.
Substitution: Results in the formation of substituted ethers or thioethers, depending on the nucleophile used.
科学的研究の応用
Dimethyl 4,7,10,13-tetraoxahexadecane-1,16-dioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of polymers and materials with specific properties.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems and tissue engineering.
Medicine: Explored for its use in the formulation of pharmaceuticals, particularly as a solubilizing agent for poorly soluble drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of Dimethyl 4,7,10,13-tetraoxahexadecane-1,16-dioate depends on its specific application. In drug delivery systems, for example, the compound may interact with biological membranes to facilitate the transport of therapeutic agents. The ether and ester linkages in the molecule can also undergo hydrolysis in biological environments, releasing the active components in a controlled manner.
類似化合物との比較
Similar Compounds
- Dimethyl 4,7,10,13-tetraoxapentadecane-1,15-dioate
- Dimethyl 4,7,10,13-tetraoxaoctadecane-1,18-dioate
- Dimethyl 4,7,10,13-tetraoxanonadecane-1,19-dioate
Uniqueness
Dimethyl 4,7,10,13-tetraoxahexadecane-1,16-dioate is unique due to its specific chain length and the presence of multiple ether and ester linkages. This structure imparts distinct physical and chemical properties, such as solubility and reactivity, which can be tailored for specific applications. Compared to its analogs, this compound may offer advantages in terms of stability, biocompatibility, and ease of synthesis.
特性
CAS番号 |
61633-18-9 |
|---|---|
分子式 |
C14H26O8 |
分子量 |
322.35 g/mol |
IUPAC名 |
methyl 3-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C14H26O8/c1-17-13(15)3-5-19-7-9-21-11-12-22-10-8-20-6-4-14(16)18-2/h3-12H2,1-2H3 |
InChIキー |
INVMPVBPAXMLOY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCOCCOCCOCCOCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


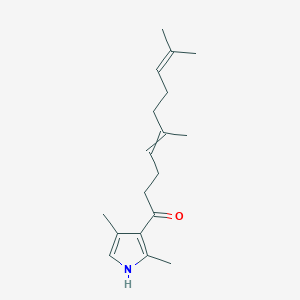
![2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14590136.png)
![1-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylquinolin-2(1H)-one](/img/structure/B14590146.png)
![2-[(Oxiran-2-yl)methoxy]-3-[3-(triethylsilyl)propoxy]propan-1-ol](/img/structure/B14590161.png)
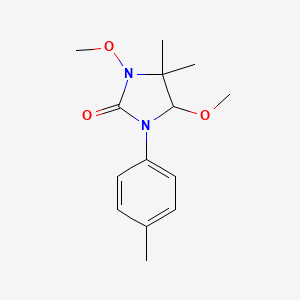
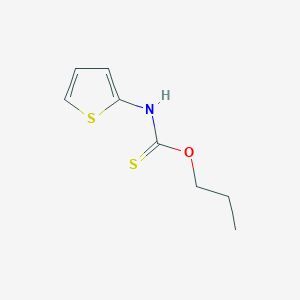
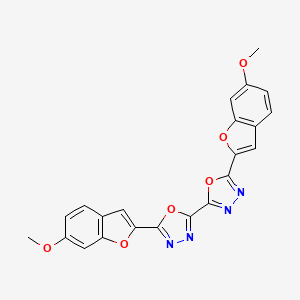
![2-Ethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14590179.png)
![3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14590194.png)
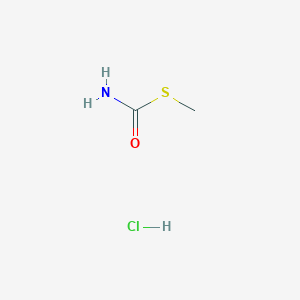
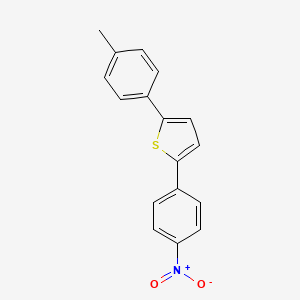
![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate](/img/structure/B14590227.png)
